molecular formula C13H25NO5 B052848 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate CAS No. 81323-58-2

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate

Cat. No.: B052848
CAS No.: 81323-58-2
M. Wt: 275.34 g/mol
InChI Key: WFSWHDJTFHDJFE-VIFPVBQESA-N
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Description

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient and scalable processes. These processes often include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific structure, which includes a hydroxyl group that can be further functionalized. This makes it a versatile intermediate in organic synthesis and peptide chemistry.

Properties

IUPAC Name

tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSWHDJTFHDJFE-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453576
Record name (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81323-58-2
Record name (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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